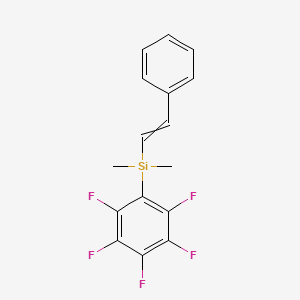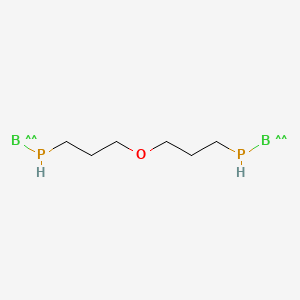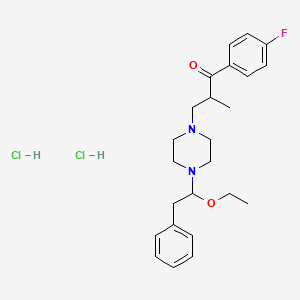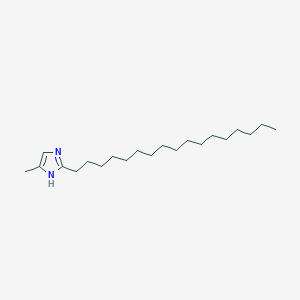
o-Chloro-N-(3,4,5-trimethoxyphenyl)benzamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Chloro-N-(3,4,5-trimethoxyphenyl)benzamidine: is an organic compound belonging to the class of methoxyanilines. It is characterized by the presence of a chloro group at the ortho position and three methoxy groups at the 3, 4, and 5 positions on the phenyl ring. This compound has a molecular formula of C16H17ClN2O3 and a molecular weight of 320.77 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-Chloro-N-(3,4,5-trimethoxyphenyl)benzamidine typically involves the reaction of o-chlorobenzonitrile with 3,4,5-trimethoxyaniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: o-Chloro-N-(3,4,5-trimethoxyphenyl)benzamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamidines.
Scientific Research Applications
Chemistry: o-Chloro-N-(3,4,5-trimethoxyphenyl)benzamidine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It has been shown to inhibit certain enzymes, making it a valuable tool in biochemical studies .
Medicine: Its ability to inhibit specific enzymes and proteins makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of o-Chloro-N-(3,4,5-trimethoxyphenyl)benzamidine involves its interaction with specific molecular targets, such as enzymes and proteins. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to various biological effects, including anti-cancer and anti-inflammatory activities .
Comparison with Similar Compounds
- 3,4,5-Trimethoxybenzylamine
- 3,4,5-Trimethoxyphenylacetic acid
- 3,4,5-Trimethoxyphenylpropionic acid
Uniqueness: o-Chloro-N-(3,4,5-trimethoxyphenyl)benzamidine is unique due to the presence of both the chloro and trimethoxyphenyl groups, which confer specific chemical and biological properties. The combination of these functional groups enhances its ability to interact with enzymes and proteins, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
23564-80-9 |
|---|---|
Molecular Formula |
C16H17ClN2O3 |
Molecular Weight |
320.77 g/mol |
IUPAC Name |
2-chloro-N'-(3,4,5-trimethoxyphenyl)benzenecarboximidamide |
InChI |
InChI=1S/C16H17ClN2O3/c1-20-13-8-10(9-14(21-2)15(13)22-3)19-16(18)11-6-4-5-7-12(11)17/h4-9H,1-3H3,(H2,18,19) |
InChI Key |
IGMASGXNMYWBOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N=C(C2=CC=CC=C2Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14699294.png)
![Pyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione, 3,6,8-trimethyl-](/img/structure/B14699296.png)

![Diazene, (4-methoxyphenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B14699311.png)
![Phosphorane, [(methylthio)methylene]triphenyl-](/img/structure/B14699317.png)




![1,1',1'',1'''-[(5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Pentadecafluoroundecane-1,3-diyl)diphosphoryl]tetraaziridine](/img/structure/B14699348.png)
